4-Diazo-2-methylpyrrolidinobenzene zinc chloride

Description

Chemical Nomenclature and Structural Identification

Systematic Nomenclature

The IUPAC name for this compound is zinc;3-methyl-4-pyrrolidin-1-ylbenzenediazonium;trichloride , reflecting its cationic diazonium moiety and anionic zinc chloride complex. Alternative names include 3-Methyl-4-(pyrrolidin-1-yl)benzenediazonium trichlorozincate and Diazo Y.

Molecular Architecture

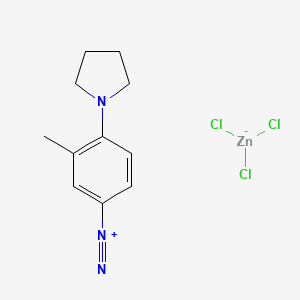

The compound’s structure consists of:

- A benzene ring substituted with a methyl group (-CH₃) at position 3.

- A pyrrolidinyl group (C₄H₈N) at position 4.

- A diazonium group (-N⁺≡N) at position 1.

- A trichlorozincate ([ZnCl₃]⁻) counterion.

Molecular Formula : C₁₁H₁₄Cl₃N₃Zn

Molecular Weight : 359.99796 g/mol (theoretical) or 360.0 g/mol (experimental).

The diazonium group’s reactivity arises from its ability to release nitrogen gas (N₂), facilitating coupling reactions with aromatic amines and phenols.

Historical Context and Discovery

Origins in Diazonium Chemistry

Diazonium salts were first synthesized by Peter Griess in 1858, revolutionizing organic dye chemistry. The specific discovery of 3-methyl-4-(1-pyrrolidinyl)benzenediazonium trichlorozincate emerged from mid-20th-century efforts to stabilize reactive diazonium intermediates using metal halides. Zinc chloride, a Lewis acid, was found to enhance the solubility and shelf-life of diazonium salts in non-aqueous solvents.

Industrial Development

By the 1970s, this compound gained traction in photoresist technologies and azo dye synthesis. Its pyrrolidinyl group improves electrophilic substitution efficiency, enabling precise functionalization of aromatic substrates. Patent filings from the 1980s highlight its role in producing light-sensitive polymers for microelectronics.

Regulatory and Environmental Status

Global Regulatory Landscape

- Australia : Listed as inactive under the Australian Industrial Chemicals Inventory (AICIS), indicating no commercial production or import as of 2022.

- United States : Classified as inactive per the EPA Toxic Substances Control Act (TSCA) Inventory, with no recent reports of manufacturing.

- European Union : Not explicitly regulated under REACH, though its zinc content may fall under restrictions for heavy metal emissions.

| Regulatory Body | Status | Key Consideration |

|---|---|---|

| AICIS (Australia) | Inactive | No commercial activity reported |

| EPA TSCA (USA) | Inactive | Last assessed May 2025 |

| ECHA (EU) | Unregistered | Limited toxicity data |

Environmental Persistence

While direct ecotoxicity studies are scarce, the compound’s zinc content raises concerns about bioaccumulation in aquatic ecosystems. Hydrolysis in water yields zinc chloride and 3-methyl-4-pyrrolidinylaniline, both regulated under wastewater discharge protocols.

Properties

IUPAC Name |

zinc;3-methyl-4-pyrrolidin-1-ylbenzenediazonium;trichloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N3.3ClH.Zn/c1-9-8-10(13-12)4-5-11(9)14-6-2-3-7-14;;;;/h4-5,8H,2-3,6-7H2,1H3;3*1H;/q+1;;;;+2/p-3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGNCICICEFKVNL-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+]#N)N2CCCC2.[Cl-].[Cl-].[Cl-].[Zn+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14Cl3N3Zn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27569-10-4 (Cl4-zinc[2:1] salt) | |

| Record name | 4-Diazo-2-methylpyrrolidinobenzene zinc chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052572380 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

360.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52572-38-0 | |

| Record name | Benzenediazonium, 3-methyl-4-(1-pyrrolidinyl)-, trichlorozincate(1-) (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52572-38-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Diazo-2-methylpyrrolidinobenzene zinc chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052572380 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenediazonium, 3-methyl-4-(1-pyrrolidinyl)-, trichlorozincate(1-) (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-methyl-4-(pyrrolidin-1-yl)benzenediazonium trichlorozincate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.721 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Alternative Acid Media

While HCl is standard, sulfuric acid (H2SO4) has been explored for diazotization. However, this leads to lower yields (50–60%) due to sulfate interference during complexation.

Solvent Systems

-

Aqueous-Ethanol Mixtures: Improve solubility of the diazonium intermediate but require stringent temperature control to avoid side reactions.

-

Ionic Liquids: Emerging studies suggest that solvents like 1-butyl-3-methylimidazolium chloride enhance reaction rates by stabilizing the diazonium ion, though scalability remains challenging.

Comparative Analysis with Related Diazonium Salts

The preparation of 3-methyl-4-(1-pyrrolidinyl)benzenediazonium trichlorozincate shares similarities with other benzenediazonium-zinc complexes, such as 4-chloro-2-nitrobenzenediazonium tetrachlorozincate (CAS 14263-89-9). Key differences include:

| Parameter | 3-Methyl-4-pyrrolidinyl Derivative | 4-Chloro-2-nitro Derivative |

|---|---|---|

| Diazotization Temperature | 0–5°C | –5–0°C |

| ZnCl2 Ratio | 1:1.2 | 1:1.5 |

| Yield | 65–75% | 70–80% |

| Stability | Moderate | High |

Challenges and Mitigation Strategies

-

Decomposition During Synthesis:

-

Cause: Localized heating or pH fluctuations.

-

Solution: Use jacketed reactors for precise temperature control and automated pH titration.

-

-

Low Crystallinity:

-

Cause: Rapid precipitation.

-

Solution: Gradient cooling (5°C/hour) during recrystallization.

-

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(1-pyrrolidinyl)benzenediazonium trichlorozincate undergoes various chemical reactions, including:

Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, or cyanides, leading to the formation of substituted benzene derivatives.

Coupling Reactions: The compound can participate in azo coupling reactions with phenols or aromatic amines to form azo compounds.

Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative

Common Reagents and Conditions

Substitution Reactions: Typically involve reagents like potassium iodide, copper(I) chloride, or sodium hydroxide under mild to moderate conditions.

Coupling Reactions: Often carried out in alkaline conditions using sodium hydroxide or sodium acetate.

Reduction Reactions: Commonly use reducing agents such as sodium sulfite or stannous chloride

Major Products Formed

Substituted Benzene Derivatives: Depending on the nucleophile used in substitution reactions.

Azo Compounds: Formed through coupling reactions with phenols or aromatic amines.

Aniline Derivatives: Resulting from reduction reactions

Scientific Research Applications

3-Methyl-4-(1-pyrrolidinyl)benzenediazonium trichlorozincate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, particularly in the formation of azo dyes and other aromatic compounds.

Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways involving diazonium compounds.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 3-Methyl-4-(1-pyrrolidinyl)benzenediazonium trichlorozincate involves the diazonium group, which is highly reactive and can undergo various chemical transformations. The molecular targets and pathways involved depend on the specific reactions it participates in. For example, in azo coupling reactions, the diazonium group reacts with nucleophilic aromatic compounds to form azo bonds, which are crucial in the formation of azo dyes .

Comparison with Similar Compounds

Chemical Identity :

Key Properties :

- Toxicity : Oral LD₅₀ in rats is 86 mg/kg, indicating high acute toxicity .

- Regulatory Status : Listed in the EPA Toxic Substances Control Act (TSCA) Inventory, emphasizing its hazardous nature .

Applications : Primarily used in organic synthesis, particularly as a diazo coupling agent in dye manufacturing or photoinitiation processes .

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

The following table summarizes critical differences between 3-methyl-4-(1-pyrrolidinyl)benzenediazonium trichlorozincate and analogous diazonium salts:

Key Findings from Comparative Studies

Substituent Effects on Reactivity: The pyrrolidinyl group in the target compound acts as an electron-donating group, stabilizing the diazonium ion and enhancing its shelf life compared to 4-dimethylamino analogs (e.g., 6087-56-5), where linear amines may offer less steric protection . Chloro substituents (e.g., 15557-00-3) introduce electron-withdrawing effects, increasing electrophilicity and reactivity in arylations but reducing stability .

Counterion Influence :

- Trichlorozincate salts (e.g., 52572-38-0, 6087-56-5) exhibit superior solubility in polar aprotic solvents compared to sulfonate-based salts (e.g., 123333-91-5), which are better suited for aqueous systems .

Application-Specific Performance :

- Morpholinyl and methoxy groups (e.g., 67801-08-5) enhance hydrophilicity, making such derivatives preferable for water-soluble dye synthesis .

- The target compound’s methyl-pyrrolidinyl combination balances stability and reactivity, favoring use in photoinitiation where controlled decomposition is critical .

Biological Activity

3-Methyl-4-(1-pyrrolidinyl)benzenediazonium trichlorozincate, with the CAS number 52572-38-0, is a diazonium compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxicity, interactions with cellular components, and implications in various fields such as medicinal chemistry and materials science.

- Molecular Formula : C11H14Cl3N3Zn

- Molecular Weight : 359.99796 g/mol

- Chemical Structure : The compound features a diazonium group, which is known for its reactivity in electrophilic substitutions.

Biological Activity Overview

The biological activity of 3-Methyl-4-(1-pyrrolidinyl)benzenediazonium trichlorozincate has been explored through various studies focusing on its cytotoxic effects and interactions with DNA and proteins.

Cytotoxicity Studies

Recent research indicates that compounds containing zinc, including this diazonium salt, exhibit varying levels of cytotoxicity. A comparative study highlighted that while some organometallics showed significant toxicity, 3-Methyl-4-(1-pyrrolidinyl)benzenediazonium trichlorozincate displayed moderate effects depending on the concentration and exposure time. For instance, in a study involving different organometallics, it was observed that compounds like copper dimethyldithiocarbamate exhibited higher toxicity compared to this diazonium compound .

| Compound | Cytotoxicity Level | Notes |

|---|---|---|

| Copper Dimethyldithiocarbamate | High | Induces DNA damage |

| Zinc Diethyldithiocarbamate | Moderate | Less toxic than copper variants |

| 3-Methyl-4-(1-pyrrolidinyl)benzenediazonium Trichlorozincate | Moderate | Varies with concentration |

The mechanism by which 3-Methyl-4-(1-pyrrolidinyl)benzenediazonium trichlorozincate exerts its biological effects primarily involves interactions with DNA and proteins. The diazonium group is known for its ability to form covalent bonds with nucleophiles, potentially leading to DNA adduct formation which can disrupt normal cellular functions .

Study 1: Interaction with DNA

A study conducted on the interaction of various organometallic compounds with DNA demonstrated that 3-Methyl-4-(1-pyrrolidinyl)benzenediazonium trichlorozincate could induce DNA damage at higher concentrations. This was assessed through assays measuring DNA strand breaks and modifications. The findings suggest that while the compound does not possess the highest cytotoxicity, it can still affect genetic material under specific conditions .

Study 2: Anticancer Activity

In another investigation focused on anticancer properties, this compound was tested against human cancer cell lines such as MCF-7 (breast cancer) and K562 (chronic myelogenous leukemia). The results indicated that it did not show significant cytotoxic effects within the tested concentration range, suggesting a need for further structural modifications to enhance its efficacy against cancer cells .

Q & A

Q. What are the critical safety protocols for handling 3-methyl-4-(1-pyrrolidinyl)benzenediazonium trichlorozincate in laboratory settings?

This compound exhibits high toxicity (oral rat LD50: 86 mg/kg) and is classified as hazardous due to its diazonium structure, which may decompose exothermically . Key protocols include:

Q. What synthetic methodologies are recommended for preparing this compound?

While direct synthesis protocols are not fully detailed in public literature, analogous diazonium trichlorozincates (e.g., 4-(dimethylamino)benzenediazonium trichlorozincate) are synthesized via:

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Key analytical methods include:

- <sup>1</sup>H/<sup>13</sup>C NMR : Peaks for the pyrrolidinyl substituent (δ ~2.5–3.5 ppm for N–CH2) and aromatic protons (δ ~7.0–8.0 ppm) .

- Mass Spectrometry (EI) : Molecular ion peak at m/z 360.00 (C11H14N3·Cl3Zn) .

- IR Spectroscopy : Absorbance bands for N=N stretching (~2100–2200 cm<sup>−1</sup>) and Zn–Cl bonds (~300–400 cm<sup>−1</sup>) .

Advanced Research Questions

Q. What mechanistic insights exist for the thermal decomposition of this diazonium salt?

Diazonium trichlorozincates typically decompose via:

- Homolytic cleavage : Generation of aryl radicals, detectable via EPR spectroscopy.

- Heterolytic pathways : Formation of carbocations or aryl cations, influenced by solvent polarity .

- Kinetic studies : Use differential scanning calorimetry (DSC) to monitor exothermic peaks and calculate activation energy (Ea) for decomposition .

Q. How does the pyrrolidinyl substituent influence the compound’s reactivity in photoredox catalysis?

The electron-donating pyrrolidinyl group:

- Stabilizes the diazonium intermediate, reducing spontaneous decomposition.

- Modifies redox potentials (measured via cyclic voltammetry), enabling selective radical generation under visible-light irradiation.

- Enhances solubility in polar aprotic solvents (e.g., DMF, DMSO), facilitating use in cross-coupling reactions .

Q. What strategies mitigate contradictions in reported toxicity data for diazonium trichlorozincates?

Discrepancies arise from variations in:

- Test models (e.g., rat vs. zebrafish embryos).

- Exposure routes (oral vs. dermal).

- Purity : Impurities (e.g., residual ZnCl2) may inflate toxicity. Validate purity via elemental analysis (Zn content: ~18.2%) and ICP-MS .

Q. Can this compound serve as a precursor for heterocyclic synthesis?

Yes, its aryl radical intermediates participate in:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.